molecular formula C21H14F2O4 B4699414 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No. B4699414
M. Wt: 368.3 g/mol
InChI Key: BIVWJNNBBPNFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one, also known as DBCO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The molecule is a derivative of benzo[c]chromen-6-one, which is a naturally occurring compound found in several plant species. DBCO has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in various cellular processes. 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been found to inhibit the activity of several kinases, including the oncogenic kinase Bcr-Abl.
Biochemical and Physiological Effects:
3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in several inflammatory diseases. Additionally, 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been found to exhibit potent anti-cancer activity, inducing apoptosis in several cancer cell lines. 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has also been shown to inhibit the replication of several viruses, including influenza A and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one in scientific research is its high reactivity and specificity towards azide-containing molecules. This allows for efficient labeling of biomolecules with minimal side reactions. Additionally, 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for research laboratories. However, one of the limitations of using 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is its potential toxicity and off-target effects. Careful optimization of experimental conditions and dosages is required to minimize these effects.

Future Directions

There are several future directions for research involving 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one. One potential direction is the development of improved bioconjugation strategies using 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one, such as the development of novel azide-containing molecules for labeling. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one and its potential applications in various disease models. Finally, the development of 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one analogs with improved specificity and reduced toxicity is an area of active research.

Scientific Research Applications

3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is in the field of bioconjugation, where it is used to label biomolecules such as proteins, nucleic acids, and carbohydrates for imaging and detection purposes. 3-[(2,6-difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one reacts with azide-containing molecules via a copper-free click reaction, allowing for the efficient labeling of biomolecules with minimal side reactions.

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVWJNNBBPNFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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